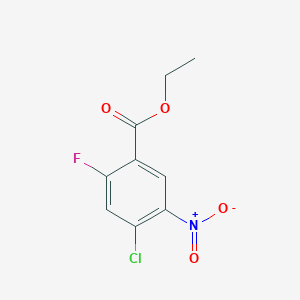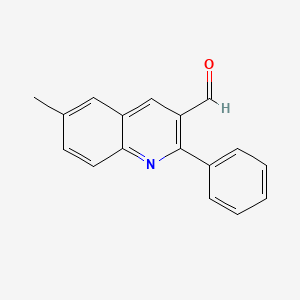
6-Methyl-2-phenylquinolin-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-phenylquinolin-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with a methyl group at the 6-position, a phenyl group at the 2-position, and an aldehyde group at the 3-position. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-phenylquinolin-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are also employed to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-2-phenylquinolin-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: 6-Methyl-2-phenylquinolin-3-carboxylic acid.
Reduction: 6-Methyl-2-phenylquinolin-3-methanol.
Substitution: 5-Bromo-6-methyl-2-phenylquinolin-3-carbaldehyde
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-phenylquinolin-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its antimicrobial and anticancer properties. Quinoline derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 6-Methyl-2-phenylquinolin-3-carbaldehyde involves its interaction with biological targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-Phenylquinoline-3-carbaldehyde: Lacks the methyl group at the 6-position, resulting in different reactivity and biological activity.
6-Methylquinoline-3-carbaldehyde: Lacks the phenyl group at the 2-position, affecting its electronic properties and reactivity.
2-Phenyl-3-quinolinecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical behavior.
Uniqueness: 6-Methyl-2-phenylquinolin-3-carbaldehyde is unique due to the presence of both the methyl and phenyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents with the aldehyde group makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C17H13NO |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
6-methyl-2-phenylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO/c1-12-7-8-16-14(9-12)10-15(11-19)17(18-16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI-Schlüssel |
BGZFJRLYTDERBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


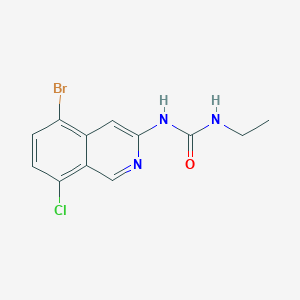
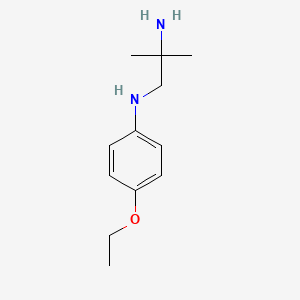
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)

![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)

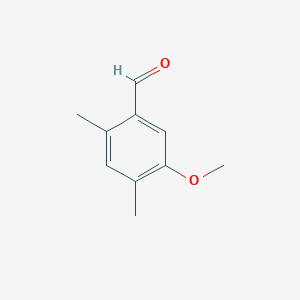
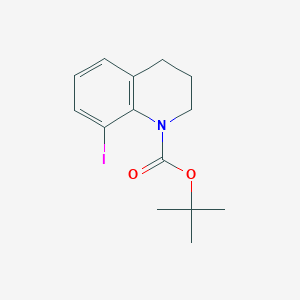
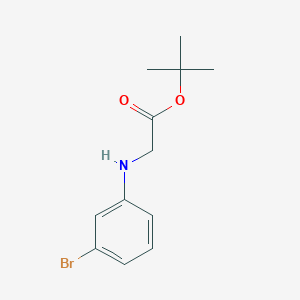
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
